tert-butyl (2R,4R)-2-(azidomethyl)-4-hydroxypyrrolidine-1-carboxylate
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Overview
Description
tert-butyl (2R,4R)-2-(azidomethyl)-4-hydroxypyrrolidine-1-carboxylate: is a complex organic compound that features a tert-butyl ester group, an azidomethyl group, and a hydroxypyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R,4R)-2-(azidomethyl)-4-hydroxypyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via a hydroxylation reaction, often using oxidizing agents such as osmium tetroxide or potassium permanganate.
Azidomethylation: The azidomethyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group (e.g., a halide) is replaced by an azide ion.
tert-Butyl Ester Formation: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC) or a catalytic amount of acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group, such as a ketone or aldehyde.
Reduction: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions, where the azide can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) with hydrogen gas
Substitution: Sodium azide (NaN3), various nucleophiles (e.g., amines, thiols)
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of primary amines
Substitution: Formation of substituted pyrrolidine derivatives
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl (2R,4R)-2-(azidomethyl)-4-hydroxypyrrolidine-1-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
In medicinal chemistry, this compound may serve as a precursor for the synthesis of bioactive molecules. The azide group, in particular, is a versatile functional group that can be used in click chemistry to rapidly generate libraries of potential drug candidates.
Industry
In the materials science industry, this compound can be used in the synthesis of polymers and other materials with specific properties. Its functional groups allow for easy incorporation into polymer backbones, potentially leading to materials with unique mechanical or chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl (2R,4R)-2-(azidomethyl)-4-hydroxypyrrolidine-1-carboxylate depends on its specific application. In chemical reactions, the azide group can participate in cycloaddition reactions, forming triazoles through the Huisgen cycloaddition mechanism. In biological systems, the compound’s functional groups may interact with specific enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2R,4R)-2-(hydroxymethyl)-4-hydroxypyrrolidine-1-carboxylate: Similar structure but lacks the azide group.
tert-Butyl (2R,4R)-2-(azidomethyl)-4-methoxypyrrolidine-1-carboxylate: Similar structure but has a methoxy group instead of a hydroxyl group.
Uniqueness
The presence of both the azidomethyl and hydroxyl groups in tert-butyl (2R,4R)-2-(azidomethyl)-4-hydroxypyrrolidine-1-carboxylate makes it unique compared to its analogs
Properties
CAS No. |
431991-32-1 |
---|---|
Molecular Formula |
C10H18N4O3 |
Molecular Weight |
242.3 |
Purity |
95 |
Origin of Product |
United States |
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